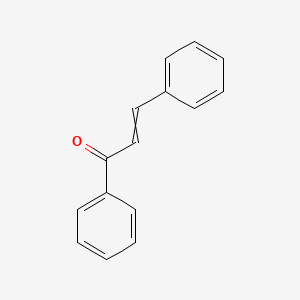

An aromatic KETONE that forms the core molecule of CHALCONES.

Cinnamoylbenzene

CAS No.:

Cat. No.: VC13341160

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O |

|---|---|

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | 1,3-diphenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H |

| Standard InChI Key | DQFBYFPFKXHELB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Introduction

Structural Characteristics of Cinnamoylbenzene

Molecular Architecture

Cinnamoylbenzene is postulated to consist of a benzene ring (C₆H₅) bonded to a cinnamoyl group (C₆H₅-CH=CH-CO-). This configuration arises from the substitution of the hydroxyl group in cinnamic acid (C₆H₅-CH=CH-COOH) with a phenyl group, forming a ketone derivative. The resulting structure, (E)-3-phenyl-1-phenylprop-2-en-1-one, can be represented as:

The trans (E) isomer is expected to dominate due to steric and electronic stabilization, consistent with trends observed in cinnamaldehyde and cinnamic acid .

Spectroscopic Signatures

-

IR Spectroscopy: A strong absorption band near 1,680 cm⁻¹ would indicate the presence of the conjugated carbonyl group (C=O). Stretching vibrations for the aromatic C=C and trans-vinyl C-H bonds would appear at ~1,600 cm⁻¹ and 970 cm⁻¹, respectively .

-

NMR Spectroscopy:

Synthetic Methodologies

Friedel-Crafts Acylation

A plausible route involves the Friedel-Crafts acylation of benzene using cinnamoyl chloride (C₆H₅-CH=CH-COCl) in the presence of a Lewis catalyst (e.g., AlCl₃):

This method mirrors the synthesis of aromatic ketones but requires stringent anhydrous conditions to prevent hydrolysis of the acyl chloride .

Knoevenagel Condensation

An alternative approach employs the Knoevenagel reaction between benzaldehyde (C₆H₅CHO) and phenylacetic acid (C₆H₅CH₂COOH) under basic conditions:

This route emphasizes the formation of the α,β-unsaturated carbonyl system .

Physicochemical Properties

The increased molecular weight and aromaticity of cinnamoylbenzene relative to cinnamic acid contribute to its higher melting and boiling points.

Functional Applications and Research Findings

Antimicrobial Activity

Cinnamoyl-substituted compounds, such as methyl 6-O-cinnamoyl-α-d-mannopyranoside, exhibit notable antifungal properties . By analogy, cinnamoylbenzene may disrupt microbial cell membranes via hydrophobic interactions, though empirical studies are needed to confirm this hypothesis.

Materials Science

Cinnamaldehyde derivatives are employed as corrosion inhibitors for steel . The conjugated π-system of cinnamoylbenzene could adsorb onto metal surfaces, forming protective films. Electrochemical impedance spectroscopy (EIS) studies would be required to quantify efficacy.

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric routes to access enantiomerically pure cinnamoylbenzene.

-

Biological Screening: Evaluating anticancer, antiviral, and anti-inflammatory activities in vitro.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and spectroscopic behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume